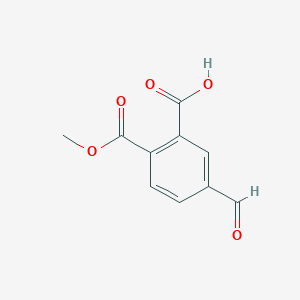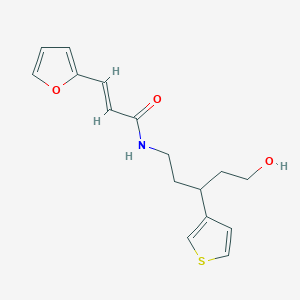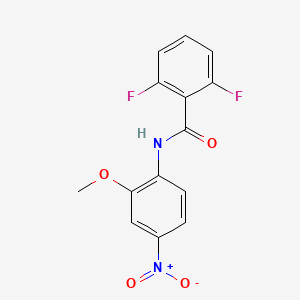
2,6-difluoro-N-(2-methoxy-4-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-difluoro-N-(2-methoxy-4-nitrophenyl)benzamide is a useful research compound. Its molecular formula is C14H10F2N2O4 and its molecular weight is 308.241. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
- Corrosion Inhibition Studies on Mild Steel: Research has demonstrated the efficacy of N-Phenyl-benzamide derivatives, with variations in nitro (NO2) and methoxy (OCH3) substituents, as corrosion inhibitors for mild steel in acidic conditions. These compounds, including variations like N-(4-nitrophenyl) benzamide, have shown significant inhibition efficiencies, influenced by the presence of methoxy and nitro groups, suggesting potential applications of related compounds in corrosion protection (Mishra et al., 2018).
Photoluminescence and Dyes
- Photoluminescence Properties of π-Extended Fluorene Derivatives: Functional π-extended fluorene derivatives, incorporating methoxy and nitro groups, have been synthesized and exhibit significant photoluminescence properties. These compounds demonstrate potential as fluorescent dyes, showing high fluorescence quantum yields and solvatochromic behavior, indicating possible applications in materials science and sensor technology (Kotaka et al., 2010).
Antiplatelet Agents
- Antiplatelet Aggregation Activities: A series of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamides have been synthesized and evaluated for their in vitro antiplatelet aggregation activities. These compounds, characterized by variations in the methoxy and nitro substituents, displayed significant activities, suggesting the therapeutic potential of structurally related compounds in developing safer and more effective antiplatelet agents (Liu et al., 2019).
Molecular Structural Analysis and Antioxidant Activity
- Structural and Antioxidant Analysis: The structural characterization of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide, alongside theoretical and experimental analysis, has provided insights into its molecular geometry and potential antioxidant properties. Such studies highlight the importance of detailed molecular analysis in uncovering the functional applications of benzamide derivatives (Demir et al., 2015).
Synthesis of Difluorinated Compounds
- Synthesis of Difluorinated Benzamides: Research on the rhodium(III)-catalyzed alkenylation of benzamides with difluorohomoallylic silyl ethers has opened new avenues for the synthesis of elaborate difluorinated compounds. This method demonstrates broad substrate compatibility and high regioselectivity, underscoring the potential of similar synthetic approaches in accessing fluorinated molecules for pharmaceutical and agrochemical applications (Cui et al., 2023).
Mechanism of Action
Target of Action
It is synthesized from 2,6-difluorobenzoic acid , which is a major degradation product of diflubenzuron . Diflubenzuron is known to target chitin synthesis in insects . Therefore, it is possible that 2,6-difluoro-N-(2-methoxy-4-nitrophenyl)benzamide may have similar targets or biochemical interactions.
Mode of Action
Diflubenzuron inhibits the synthesis of chitin, a key component of the insect exoskeleton . This results in the inability of the insect to molt, leading to its death .
Biochemical Pathways
As a potential chitin synthesis inhibitor, it may affect pathways related to insect growth and development .
Result of Action
If it acts similarly to diflubenzuron, it may cause death in insects by inhibiting chitin synthesis and preventing molting .
Properties
IUPAC Name |
2,6-difluoro-N-(2-methoxy-4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N2O4/c1-22-12-7-8(18(20)21)5-6-11(12)17-14(19)13-9(15)3-2-4-10(13)16/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQISMQKVBGWQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2904090.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbenzamide](/img/structure/B2904091.png)
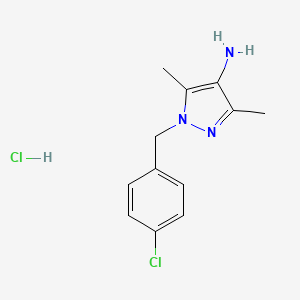
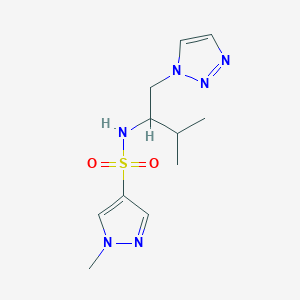
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2904096.png)




![N-(3-chlorophenyl)-2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2904105.png)
![N-(3-methylphenyl)-2-{4-oxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2904107.png)
